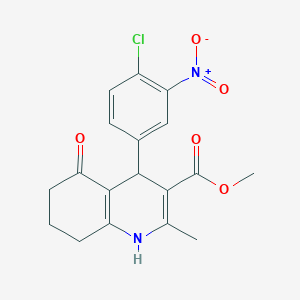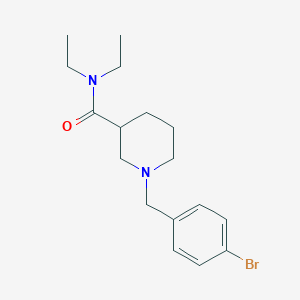
2-(3-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting this enzyme, the compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has several biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. Additionally, this compound has been shown to have antibacterial and antifungal properties, which can be useful in treating infections.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide in lab experiments is its potency. This compound has been shown to be effective at low concentrations, which can reduce the cost of experiments. Additionally, this compound has been shown to have a broad spectrum of activity, which means it can be useful in treating a variety of diseases.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to predict its effects in different experimental systems.
Future Directions
There are several future directions for research on 2-(3-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in different fields. Finally, studies are needed to investigate the potential side effects and toxicity of this compound in different experimental systems.
Synthesis Methods
2-(3-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide can be synthesized using different methods. One of the common methods is the reaction of 2-chloro-3-bromophenyl isocyanate with 4-quinolinecarboxylic acid in the presence of tetrahydro-2-furanmethanol. The reaction is carried out in a solvent such as dichloromethane, and the final product is obtained after purification using column chromatography.
Scientific Research Applications
2-(3-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been studied for its potential applications in various fields. One of the areas of interest is cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its antibacterial and antifungal properties.
properties
IUPAC Name |
2-(3-bromophenyl)-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c22-15-6-3-5-14(11-15)20-12-18(17-8-1-2-9-19(17)24-20)21(25)23-13-16-7-4-10-26-16/h1-3,5-6,8-9,11-12,16H,4,7,10,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSLLEIUPNLFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminosulfonyl)benzyl]-4-ethoxybenzenesulfonamide](/img/structure/B5056561.png)
![(2,5-dimethoxybenzyl)[2-(4-nitrophenyl)ethyl]amine](/img/structure/B5056572.png)
![2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5056574.png)
![6-methyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B5056578.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5056585.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5056594.png)


![N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide)](/img/structure/B5056626.png)
![ethyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5056631.png)
![1-{[methyl(nitro)amino]methyl}-5-nitro-1H-indole-2,3-dione](/img/structure/B5056636.png)
![4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)-2-piperazinone](/img/structure/B5056649.png)

![methyl {2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5056664.png)